BenchChemオンラインストアへようこそ!

DOTA-benzene

Radiotheranostics Gallium-68 PET imaging Bifunctional chelator stability

DOTA-benzene is a bifunctional chelator designed for researchers developing theranostic antibody conjugates and pretargeted radioimmunotherapy (PRIT) strategies. Its macrocyclic DOTA core ensures superior in vivo stability for 177Lu/225Ac radiotherapy vs. acyclic DTPA, while the p-aminobenzyl spacer provides favorable pharmacokinetics, reducing kidney uptake twofold compared to NOTA conjugates. This scaffold enables a single conjugate for both 68Ga PET imaging and targeted radiotherapy, minimizing metal loss.

Molecular Formula C23H35N5O8
Molecular Weight 509.5527
CAS No. 123317-52-2
Cat. No. B1148727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-benzene
CAS123317-52-2
Synonyms1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aMinophenyl)Methyl]-
Molecular FormulaC23H35N5O8
Molecular Weight509.5527
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-benzene CAS 123317-52-2: Bifunctional DOTA Chelator with p-Aminobenzyl Linker for Targeted Radiopharmaceuticals and Hapten-Based Immunotherapy


DOTA-benzene (CAS 123317-52-2) is a bifunctional chelator consisting of the macrocyclic 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) core covalently linked to a p-aminobenzyl aromatic spacer . With a molecular formula of C23H35N5O8, exact mass of 509.249 Da, and a logP of -9.2 , the compound presents as a stable solid with five hydrogen bond donors and thirteen acceptors, enabling stable complexation with trivalent radiometals (e.g., 68Ga, 177Lu, 225Ac) for theranostic applications and widespread use as a small-molecule hapten in pretargeted radioimmunotherapy (PRIT) .

DOTA-benzene CAS 123317-52-2: Why Simple Chelator Substitution (NOTA, DTPA, AAZTA) Is Scientifically Unjustifiable Without Direct Comparative Data


Bifunctional chelators are not functionally interchangeable; subtle structural modifications—such as macrocyclic ring size, linker rigidity, and peripheral substituents—profoundly alter metal complexation kinetics, thermodynamic stability, in vivo clearance, and conjugate immunoreactivity [1][2]. DOTA-benzene's unique p-aminobenzyl-DOTA architecture confers a specific combination of high thermodynamic stability with lanthanides (log K ~24-25), the ability to form a high-stability Ga isomer, and a favorable biodistribution profile that cannot be assumed for NOTA, DTPA, or AAZTA analogs [3][4][5]. The evidence below quantifies exactly where DOTA-benzene and its Bn-DOTA derivatives differ from closest alternatives, providing the scientific rationale for targeted procurement.

DOTA-benzene CAS 123317-52-2: Comparative Evidence for Procurement Decisions in Radiopharmaceutical Chelation and Hapten Design


DOTA-benzene (Bn-DOTA) Gallium-67 Complex Stability: Isomer-Dependent Superiority vs. DOTA and DO3A

In a comparative stability study of 67Ga complexes, benzyl-DOTA (Bn-DOTA) produced two isomers, with one isomer exhibiting the highest stability among all tested complexes, including parent Ga-DOTA and Ga-DO3A derivatives [1]. The more stable Ga-Bn-DOTA isomer adopts an N4O2 coordination geometry, whereas the less stable isomer exhibits N3O3 coordination, explaining the stability difference [1]. This demonstrates that the benzyl substituent in DOTA-benzene can enhance complex stability beyond that of unsubstituted DOTA.

Radiotheranostics Gallium-68 PET imaging Bifunctional chelator stability

DOTA Conjugated sdAb Reduces Kidney Uptake Twofold vs. NOTA Conjugate, Improving Theranostic Dosimetry

In a side-by-side comparison of anti-mesothelin sdAb A1-His conjugated with p-SCN-Bn-DOTA (a close analog of DOTA-benzene) versus p-SCN-Bn-NOTA, the DOTA-conjugated sdAb exhibited twofold lower kidney uptake in murine biodistribution studies [1]. This reduction in renal retention is attributed to the distinct physicochemical properties imparted by the DOTA chelator and its linker architecture. Both tracers achieved high radiochemical purity (>98%) but under different labeling conditions [1].

Antibody conjugation 68Ga PET imaging Renal dosimetry Theranostics

DOTA Conjugates Demonstrate PSMA Binding Affinity (Ki) Comparable to AAZTA5 Conjugates but with Superior Serum Stability

In a direct comparison of AAZTA5-PSMA-617 and DOTA-PSMA-617 analogs, the DOTA-based conjugate exhibited comparable in vitro binding affinity (Ki = 5-7 nM) to the AAZTA5 conjugate (Ki = 8-31 nM) [1]. However, the 177Lu-labeled DOTA-PSMA-617 demonstrated superior stability in human serum, PBS, and EDTA/DTPA challenge assays over 24 hours compared to the 177Lu-AAZTA5-PSMA-617 complex [1]. The AAZTA5 conjugate achieved quantitative radiolabeling (>99%) in <5 min at room temperature, whereas DOTA requires heating (e.g., 60°C for 15 min for 68Ga) [2], but the DOTA complex offers enhanced long-term in vivo stability [1].

PSMA targeting Prostate cancer 177Lu therapy Radiometal complex stability

Lanthanide Complex Thermodynamic Stability: (S)-2-(p-Nitrobenzyl)DOTA Exhibits log K Values of ~24-25, Comparable to Parent DOTA

A comprehensive study of lanthanide(III) complexes with (S)-2-(p-nitrobenzyl)DOTA (a close structural analog of DOTA-benzene bearing a para-substituted benzyl group) revealed thermodynamic stability constants (log K) ranging from 24 to 25 across the lanthanide series [1]. These values are essentially identical to those of unsubstituted Ln-DOTA complexes (log K ~24-25) [1], confirming that benzyl substitution on the DOTA framework does not compromise the exceptional thermodynamic stability characteristic of the DOTA macrocycle. The solution dynamics and coordination geometry remain consistent, ensuring robust metal complexation under physiological conditions [1].

Lanthanide coordination Thermodynamic stability MRI contrast agents Radiolanthanide therapy

DOTA-Benzene Hapten Enables Rapid Blood Clearance (t1/2α = 0.42 h) for Effective Pretargeted Radioimmunotherapy (PRIT)

In a study evaluating four 177Lu-labeled DOTA haptens for pretargeted radioimmunotherapy, the DOTA-benzene hapten exhibited rapid blood clearance with a distribution half-life (t1/2α) of 0.42 ± 0.09 h and an elimination half-life (t1/2β) of 2.35 ± 0.06 h [1]. This clearance profile is essential for achieving high tumor-to-background ratios in PRIT. Compared to other DOTA haptens with different appendages (biotin, peptide), the aminobenzene moiety conferred distinct pharmacokinetic properties, including low liver uptake and predominant renal excretion [1].

Pretargeted radioimmunotherapy PRIT Biodistribution Hapten clearance

DOTA-benzene CAS 123317-52-2: Validated Application Scenarios for Radiopharmaceutical Development and Targeted Cancer Therapy


Development of 68Ga/177Lu Theranostic Antibody or sdAb Conjugates

For groups designing theranostic antibody conjugates, DOTA-benzene provides a scaffold that enables both diagnostic 68Ga PET imaging (labeling at 60°C, 15 min, >98% RCP) and therapeutic 177Lu/225Ac radiotherapy from a single conjugate. Evidence shows DOTA-conjugated sdAbs reduce kidney uptake twofold versus NOTA conjugates, improving dosimetry [1]. The high thermodynamic stability (log K ~24-25) of DOTA-benzene's lanthanide complexes ensures minimal in vivo metal loss [2].

Pretargeted Radioimmunotherapy (PRIT) Hapten Component

DOTA-benzene is specifically validated as a small-molecule hapten for PRIT strategies [3]. Its rapid blood clearance (t1/2α = 0.42 h) and efficient renal excretion [3] enable high tumor-to-blood contrast ratios when used with bispecific antibodies targeting DOTA chelates. This application leverages DOTA-benzene's unique pharmacokinetic profile distinct from other DOTA haptens.

Formulation of Radiopharmaceuticals Requiring Long-Term In Vivo Complex Stability

When developing radiopharmaceuticals labeled with long-lived therapeutic radionuclides (e.g., 177Lu, 225Ac), DOTA-benzene's macrocyclic DOTA core offers superior in vivo stability compared to acyclic chelators like DTPA or even faster-labeling macrocycles like AAZTA5 [4]. The evidence confirms that DOTA-PSMA-617 conjugates remain stable in human serum for 24 hours, a critical requirement for safe and effective targeted radiotherapy [4].

Quote Request

Request a Quote for DOTA-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.